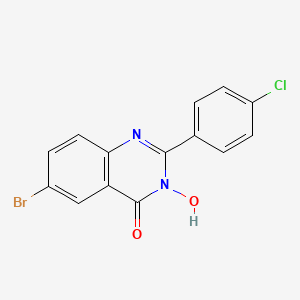

6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a compound with the molecular formula C14H8BrClN2O2 . It is a type of heterocyclic compound that has attracted significant interest due to its wide range of pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves a stirred mixture of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one and piperidine in ethanol. The mixture is heated at 80 °C for 2 hours and then allowed to cool to room temperature. The mixture is then quenched with ice-cold water and the resulting precipitate is filtered and recrystallized from ethanol .Molecular Structure Analysis

The crystal structure of this compound was analyzed using X-ray single crystal data collected on a Bruker D8 Venture diffractometer with graphite-monochromated Moκα radiation at 173 K using an Oxford Cryostream 600 low-temperature controller .Physical And Chemical Properties Analysis

The compound has an average mass of 351.582 Da and a monoisotopic mass of 349.945770 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

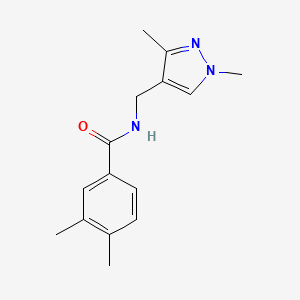

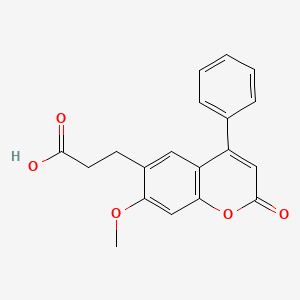

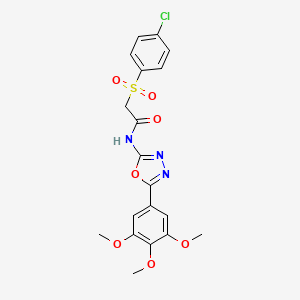

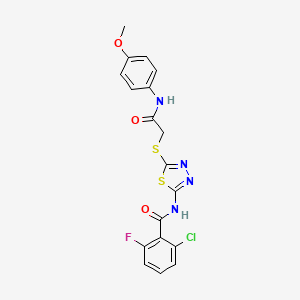

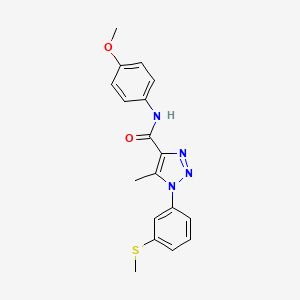

- Research : Researchers synthesized novel compounds from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. Among them, pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole derivatives exhibited promising antitumor activity against liver carcinoma (HEPG2-1) cells .

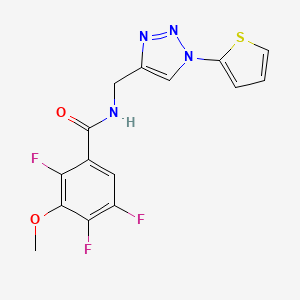

- Binding Site Interaction : The compound formed π–π bonds with specific amino acids, suggesting potential interactions with microbial targets .

Antitumor Activity

Antimicrobial Properties

Crystallography and Structural Studies

Future Directions

Mechanism of Action

Target of Action

Compounds like “6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” often target specific enzymes or receptors in the body. For instance, many quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

properties

IUPAC Name |

6-bromo-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O2/c15-9-3-6-12-11(7-9)14(19)18(20)13(17-12)8-1-4-10(16)5-2-8/h1-7,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENFCAWDDXYZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)

![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)

![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)